2-amino-N-cycloheptylbenzamide
Description
2-Amino-N-cycloheptylbenzamide is a benzamide derivative featuring a cycloheptyl group attached to the amide nitrogen and an amino substituent at the ortho position of the benzamide ring. This compound is of interest due to its structural hybridity, combining a flexible seven-membered cycloheptyl ring with a polar amino group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-amino-N-cycloheptylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-10-6-5-9-12(13)14(17)16-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRFNVVNWLSKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-cycloheptylbenzamide typically involves the reaction of 2-aminobenzoyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-cycloheptylbenzamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group of the amide can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-cycloheptylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights structural differences between 2-amino-N-cycloheptylbenzamide and analogous benzamides:
Key Observations :
- The cycloheptyl group in this compound introduces greater conformational flexibility and lipophilicity compared to the cyclohexyl group in or the rigid 2-nitrophenyl group in . This may enhance membrane permeability but reduce crystallinity.
- The 2-amino substituent on the benzamide ring provides hydrogen-bonding capability, contrasting with the electron-withdrawing nitro group in or the bulky naphthyl group in .
Physicochemical Properties
- Solubility: The amino group in this compound likely improves aqueous solubility compared to the hydrophobic naphthyl derivative . However, the cycloheptyl group may reduce solubility relative to smaller N-substituents (e.g., methyl or hydroxy groups).
- Melting Points : Cycloheptyl-containing compounds often exhibit lower melting points than cyclohexyl analogs due to reduced symmetry . For example, N-cyclohexyl-2-naphthylacetamide derivatives show higher crystallinity .
Biological Activity
2-Amino-N-cycloheptylbenzamide (CAS No. 1018500-01-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- IUPAC Name : this compound
The structure of this compound features an amino group attached to a cycloheptyl group and a benzamide moiety, which may contribute to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HepG2 (liver cancer)
The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM across different cell lines.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects were observed in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in treating inflammatory diseases.
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
- Apoptosis Induction : It appears to activate caspase pathways in cancer cells, promoting programmed cell death.
- Cytokine Modulation : By reducing cytokine production, it may alleviate inflammation.
Case Studies
A notable case study involved the evaluation of the compound's effects on a murine model of breast cancer. Mice treated with varying doses of this compound showed significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
